molecular formula C14H15O2PS B3225228 ((Methylsulfinyl)methyl)diphenylphosphine oxide CAS No. 124666-22-4

((Methylsulfinyl)methyl)diphenylphosphine oxide

Cat. No.: B3225228
CAS No.: 124666-22-4
M. Wt: 278.31 g/mol
InChI Key: KPYDMGLSQYXARV-UHFFFAOYSA-N
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Description

((Methylsulfinyl)methyl)diphenylphosphine oxide: is an organophosphorus compound with a unique structure that includes a phosphine oxide group bonded to a diphenyl group and a methylsulfinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Methylsulfinyl)methyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a methylsulfinylmethylating agent under controlled conditions. One common method includes the use of methylsulfinylmethane and a base to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized reactors and purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: ((Methylsulfinyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfinylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phosphine oxides depending on the nucleophile used.

Scientific Research Applications

Chemistry: ((Methylsulfinyl)methyl)diphenylphosphine oxide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule, influencing various biochemical pathways.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways.

Industry: In industrial applications, this compound is used as a catalyst in various chemical processes, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of ((Methylsulfinyl)methyl)diphenylphosphine oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

    Diphenylphosphine oxide: Lacks the methylsulfinylmethyl group, resulting in different reactivity and applications.

    Methylsulfinylmethylphosphine oxide: Similar structure but with different substituents, leading to variations in chemical behavior.

Uniqueness: ((Methylsulfinyl)methyl)diphenylphosphine oxide is unique due to the presence of both the diphenylphosphine oxide and methylsulfinylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

[methylsulfinylmethyl(phenyl)phosphoryl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2PS/c1-18(16)12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYDMGLSQYXARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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